Leukotrieno B4

Descripción general

Descripción

El Leucotrieno B4 es un potente mediador lipídico involucrado en la inflamación. Es producido por los leucocitos en respuesta a estímulos inflamatorios y desempeña un papel crucial en la respuesta inmune reclutando y activando leucocitos, particularmente neutrófilos, a los sitios de daño tisular o infección . El Leucotrieno B4 se sintetiza a partir del ácido araquidónico mediante la acción de la enzima leucotrieno-A4 hidrolasa .

Aplicaciones Científicas De Investigación

El Leucotrieno B4 tiene una amplia gama de aplicaciones de investigación científica en diversos campos:

Análisis Bioquímico

Biochemical Properties

Leukotriene B4 is synthesized from arachidonic acid via the 5-lipoxygenase pathway. The initial step involves the conversion of arachidonic acid to leukotriene A4 by the enzyme 5-lipoxygenase. Leukotriene A4 is then hydrolyzed by leukotriene A4 hydrolase to form leukotriene B4. Leukotriene B4 interacts with specific receptors on the surface of leukocytes, known as BLT1 and BLT2 receptors. These interactions lead to the activation and recruitment of leukocytes to sites of inflammation. Additionally, leukotriene B4 can induce the formation of reactive oxygen species and the release of lysosomal enzymes by neutrophils .

Cellular Effects

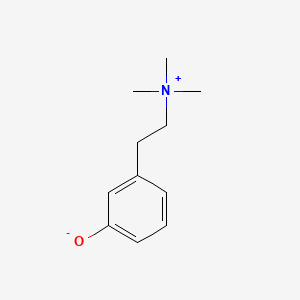

Leukotriene B4 exerts significant effects on various types of cells and cellular processes. In neutrophils, leukotriene B4 acts as a potent chemoattractant, guiding these cells to sites of tissue damage or infection. It also enhances the adhesion of leukocytes to the endothelium, facilitating their migration across the blood vessel walls into the affected tissues. Leukotriene B4 influences cell signaling pathways by activating mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) pathway, leading to the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha .

Molecular Mechanism

The molecular mechanism of action of leukotriene B4 involves its binding to BLT1 and BLT2 receptors on the surface of leukocytes. This binding triggers a cascade of intracellular signaling events, including the activation of MAPKs and the PI3K/Akt pathway. These signaling pathways lead to the phosphorylation of various transcription factors, including NF-κB, which then translocate to the nucleus and promote the expression of pro-inflammatory genes. Leukotriene B4 also induces the production of reactive oxygen species and the release of lysosomal enzymes, further amplifying the inflammatory response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of leukotriene B4 can vary over time. Leukotriene B4 is relatively stable under physiological conditions, but it can be rapidly degraded by enzymes such as leukotriene B4 20-hydroxylase. The temporal effects of leukotriene B4 on cellular function have been studied in both in vitro and in vivo models. In vitro studies have shown that leukotriene B4 can induce a rapid and transient increase in the production of reactive oxygen species and pro-inflammatory cytokines. In vivo studies have demonstrated that leukotriene B4 can cause sustained leukocyte recruitment and tissue inflammation over several hours .

Dosage Effects in Animal Models

The effects of leukotriene B4 can vary with different dosages in animal models. At low doses, leukotriene B4 acts as a potent chemoattractant, recruiting leukocytes to sites of inflammation. At high doses, leukotriene B4 can induce excessive inflammation and tissue damage. Studies in animal models have shown that high doses of leukotriene B4 can lead to increased vascular permeability, edema, and pain responses. Additionally, chronic exposure to high levels of leukotriene B4 has been associated with the development of inflammatory diseases such as asthma and rheumatoid arthritis .

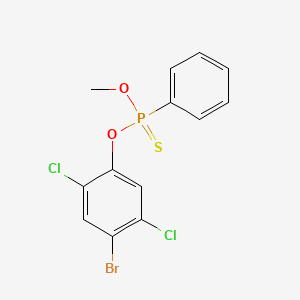

Metabolic Pathways

Leukotriene B4 is involved in several metabolic pathways, primarily the 5-lipoxygenase pathway. This pathway begins with the conversion of arachidonic acid to leukotriene A4 by the enzyme 5-lipoxygenase. Leukotriene A4 is then hydrolyzed by leukotriene A4 hydrolase to form leukotriene B4. Leukotriene B4 can be further metabolized by enzymes such as leukotriene B4 20-hydroxylase, which converts it to 20-hydroxy-leukotriene B4. This metabolite can then be oxidized to form 20-carboxy-leukotriene B4, which is less biologically active .

Transport and Distribution

Leukotriene B4 is transported and distributed within cells and tissues through specific transporters and binding proteins. In humans, leukotriene B4 export from the cytoplasm to the extracellular space is mediated by the ATP-binding cassette (ABC) family transporter ABCC4/MRP4. Once in the extracellular space, leukotriene B4 can bind to its receptors on the surface of leukocytes and other immune cells. The distribution of leukotriene B4 within tissues is influenced by its interactions with binding proteins and its ability to diffuse across cell membranes .

Subcellular Localization

The subcellular localization of leukotriene B4 is primarily determined by the localization of its synthesizing enzyme, 5-lipoxygenase. In resting cells, 5-lipoxygenase can accumulate in either the cytoplasm or the nucleoplasm. Upon cell stimulation, 5-lipoxygenase translocates to membranes, including the nuclear envelope, to initiate leukotriene synthesis. The positioning of 5-lipoxygenase within the nucleus of resting cells is a powerful determinant of the capacity to generate leukotriene B4 upon subsequent activation. This subcellular localization is crucial for the efficient production of leukotriene B4 and its subsequent biological effects .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El Leucotrieno B4 se sintetiza in vivo a partir del leucotrieno A4 por la enzima leucotrieno-A4 hidrolasa . La ruta sintética implica la oxidación del ácido araquidónico por la enzima 5-lipoxigenasa para formar leucotrieno A4, que luego se hidroliza a leucotrieno B4 .

Métodos de Producción Industrial: La producción industrial de leucotrieno B4 típicamente involucra la extracción y purificación de fuentes biológicas, como los leucocitos, donde se produce naturalmente en respuesta a mediadores inflamatorios . Los métodos biotecnológicos avanzados, incluida la tecnología de ADN recombinante, también se utilizan para producir las enzimas necesarias para la síntesis de leucotrieno B4 en grandes cantidades .

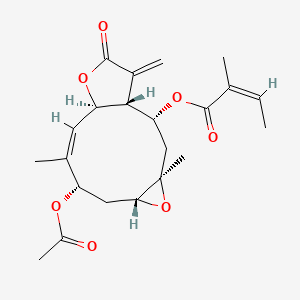

Análisis De Reacciones Químicas

Tipos de Reacciones: El Leucotrieno B4 se somete a diversas reacciones químicas, incluyendo oxidación, reducción y sustitución .

Reactivos y Condiciones Comunes:

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados hidroxilados y oxidados del leucotrieno B4, que pueden tener diferentes actividades biológicas .

Mecanismo De Acción

El Leucotrieno B4 ejerce sus efectos al unirse a receptores específicos en la superficie de los leucocitos, principalmente el receptor de leucotrieno B4 1 (BLT1) y el receptor de leucotrieno B4 2 (BLT2) . Esta unión desencadena una cascada de vías de señalización intracelular que conducen a la activación y reclutamiento de leucocitos a los sitios de inflamación . Los principales objetivos moleculares incluyen los receptores acoplados a proteína G, que median los efectos quimioatrayentes y proinflamatorios del leucotrieno B4 .

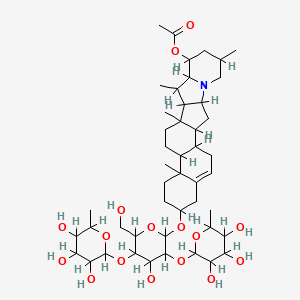

Comparación Con Compuestos Similares

El Leucotrieno B4 es parte de la familia de los leucotrienos, que incluye varios otros compuestos con estructuras y funciones similares:

Leucotrieno A4: El precursor del leucotrieno B4, involucrado en los pasos iniciales de la síntesis de leucotrienos.

Leucotrieno C4, D4 y E4: Estos son leucotrienos cisteinílicos involucrados en la broncoconstricción y la permeabilidad vascular.

Leucotrieno B5: Un análogo menos potente del leucotrieno B4, derivado del ácido eicosapentaenoico.

Singularidad del Leucotrieno B4: El Leucotrieno B4 es único en sus potentes propiedades quimioatrayentes y su capacidad para activar una amplia gama de células inmunitarias, lo que lo convierte en un mediador crítico en la respuesta inflamatoria .

Propiedades

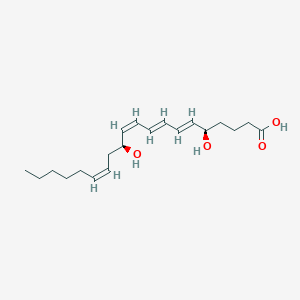

IUPAC Name |

(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYSSYRCGWBHLG-AMOLWHMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4037162 | |

| Record name | Leukotriene B4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Fisher Scientific MSDS], Solid | |

| Record name | Leukotriene B4 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15166 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Leukotriene B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001085 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

71160-24-2 | |

| Record name | Leukotriene B4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71160-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leukotriene B4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071160242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leukotriene B4 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12961 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Leukotriene B4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEUKOTRIENE B4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HGW4DR56D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Leukotriene B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001085 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

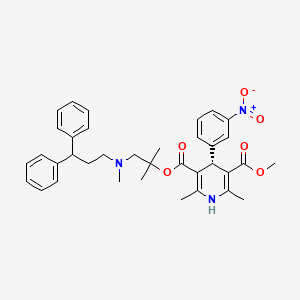

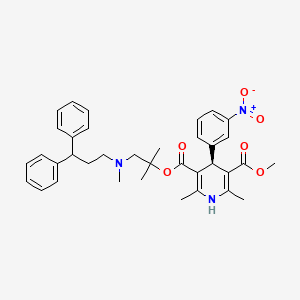

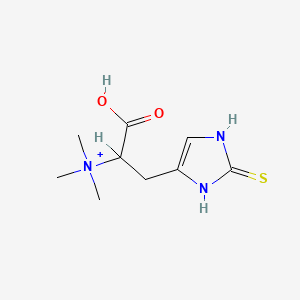

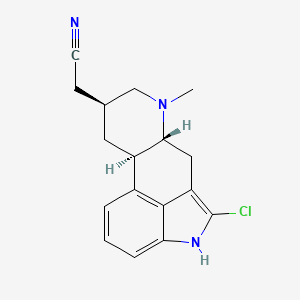

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.